molecular formula C16H10N2O4 B8381160 2-(1,3-Benzodioxol-5-yl)-6-nitroquinoline

2-(1,3-Benzodioxol-5-yl)-6-nitroquinoline

Cat. No.: B8381160
M. Wt: 294.26 g/mol
InChI Key: XZIYOOHSELSKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yl)-6-nitroquinoline is a useful research compound. Its molecular formula is C16H10N2O4 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-nitroquinoline

InChI

InChI=1S/C16H10N2O4/c19-18(20)12-3-5-14-10(7-12)1-4-13(17-14)11-2-6-15-16(8-11)22-9-21-15/h1-8H,9H2

InChI Key

XZIYOOHSELSKKG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-6-nitroquinoline (5.2 g, 25 mmol) (prepared according to Byoung S. L. et al. Heterocycles. 1998, 48.12, 65), 3,4-(methylenedioxy)phenylboronic acid (5.0 g, 30 mmol), palladium dichloride bis(triphenilphosphine) (350 mg, 0.5 mmol) and barium hydroxide octahydrate (18.9 g, 60 mmol) in 150 ml of anhydrous THF are stirred at 65° C. for 20 hours. The mixture of reaction is evaporated under vacuum and the residue is chromatographed on silica gel (CH2Cl2) to afford 2.0 g (27%) of the titled product.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
27%

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